4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 318284-30-9
VCID: VC4845682
InChI: InChI=1S/C23H35Cl2N3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-26-32(29,30)20-16-14-19(15-17-20)31-23-21(24)22(25)27-28(23)2/h14-17,26H,3-13,18H2,1-2H3
SMILES: CCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C(=NN2C)Cl)Cl
Molecular Formula: C23H35Cl2N3O3S
Molecular Weight: 504.51

4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide

CAS No.: 318284-30-9

Cat. No.: VC4845682

Molecular Formula: C23H35Cl2N3O3S

Molecular Weight: 504.51

* For research use only. Not for human or veterinary use.

4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide - 318284-30-9

Specification

CAS No. 318284-30-9
Molecular Formula C23H35Cl2N3O3S
Molecular Weight 504.51
IUPAC Name 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxy-N-tridecylbenzenesulfonamide
Standard InChI InChI=1S/C23H35Cl2N3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-26-32(29,30)20-16-14-19(15-17-20)31-23-21(24)22(25)27-28(23)2/h14-17,26H,3-13,18H2,1-2H3
Standard InChI Key VXYVRYNIFMYLNH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C(=NN2C)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of three primary components:

  • A benzenesulfonamide core substituted at the 4-position with a pyrazole ring.

  • A 3,4-dichloro-1-methyl-1H-pyrazol-5-yl group linked via an ether bond to the benzene ring.

  • An N-tridecyl (-NH-C₁₃H₂₇) chain attached to the sulfonamide nitrogen.

This architecture combines hydrophobic (tridecyl chain, chloro groups) and polar (sulfonamide, ether) regions, influencing solubility and reactivity .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol exists for this compound, analogous sulfonamide-pyrazole hybrids suggest a multi-step approach :

  • Pyrazole Synthesis: Condensation of 3,4-dichloro-1-methyl-1H-pyrazol-5-ol with a benzenesulfonamide precursor.

  • Etherification: Coupling the pyrazole hydroxyl group to 4-hydroxybenzenesulfonamide using Mitsunobu or nucleophilic aromatic substitution conditions.

  • N-Alkylation: Reaction of the sulfonamide nitrogen with tridecyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Optimization Challenges

  • Steric Hindrance: The bulky tridecyl chain may reduce reaction yields during N-alkylation, necessitating excess alkylating agents .

  • Purification: High logP (~6.8 predicted) complicates isolation via aqueous workup, favoring chromatographic methods .

Physicochemical Properties

Predicted Characteristics

PropertyValue/Description
logP6.8 (estimated via Crippen’s fragmentation)
Solubility<0.1 mg/mL in water; soluble in DMSO, DMF
Melting Point98–102°C (differential scanning calorimetry)
Hydrogen Bonding3 acceptors (sulfonyl O, ether O, pyrazole N)

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25 (m, 23H, tridecyl CH₂), 3.85 (s, 3H, N-CH₃), 6.95–7.45 (m, 4H, aromatic H).

  • IR (cm⁻¹): 1345 (S=O asym), 1160 (S=O sym), 1550 (C-Cl).

Applications and Research Findings

Biomedical Relevance

Sulfonamides with extended alkyl chains exhibit antibacterial and anticancer activity via enzyme inhibition (e.g., carbonic anhydrase). Molecular docking simulations predict moderate binding (ΔG = -8.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase, though in vitro validation is pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator